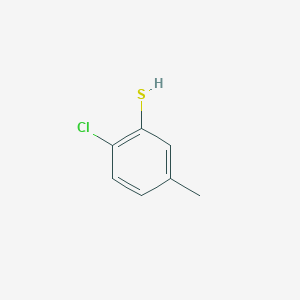

2-Chloro-5-méthylbenzènethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-methylbenzenethiol is an organic compound with the molecular formula C7H7ClS. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the fifth position. This compound is known for its distinct thiol group, which imparts unique chemical properties and reactivity.

Applications De Recherche Scientifique

2-Chloro-5-methylbenzenethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound’s thiol group makes it useful in studying thiol-disulfide exchange reactions, which are important in protein folding and redox biology.

Medicine: Research into thiol-containing compounds has implications for drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.

Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-5-methylbenzenethiol are the aromatic compounds in organic chemistry . The compound interacts with these targets through various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

2-Chloro-5-methylbenzenethiol interacts with its targets through a series of chemical reactions. For instance, it can undergo a free radical reaction where it loses a hydrogen atom on the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-5-methylbenzenethiol involve the transformation of the compound into various intermediates. For example, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This intermediate was identified as part of the catabolism of 2-Chloro-5-methylbenzenethiol .

Result of Action

The molecular and cellular effects of 2-Chloro-5-methylbenzenethiol’s action are primarily seen in its transformation into various intermediates. For instance, the conversion of 2-Chloro-5-methylbenzenethiol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol represents a significant change at the molecular level .

Action Environment

The action, efficacy, and stability of 2-Chloro-5-methylbenzenethiol can be influenced by various environmental factors. For example, the rate of reaction can be affected by the presence of other compounds, such as NBS, which facilitates the free radical reaction . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylbenzenethiol can be achieved through various methods. One common approach involves the chlorination of 5-methylbenzenethiol. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Another synthetic route involves the Friedel-Crafts alkylation of chlorobenzene with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) as a catalyst. This method introduces the methyl group at the desired position on the benzene ring, followed by thiolation to introduce the thiol group.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-methylbenzenethiol may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-methylbenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium amide (NaNH2).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution, potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol, sodium amide (NaNH2) in liquid ammonia.

Major Products

Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H).

Reduction: Thiolate anion (R-S^-).

Substitution: Various substituted benzenethiols depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chlorobenzenethiol: Lacks the methyl group, which can affect its reactivity and physical properties.

5-Methylbenzenethiol: Lacks the chlorine atom, which influences its chemical behavior.

2-Chloro-4-methylbenzenethiol: The position of the methyl group is different, leading to variations in reactivity and steric effects.

Uniqueness

2-Chloro-5-methylbenzenethiol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This arrangement influences its chemical reactivity, making it a valuable compound for specific synthetic applications and research studies.

Propriétés

IUPAC Name |

2-chloro-5-methylbenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQGSFMCSQMPKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)

![(E)-methoxy({4-[4-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2361326.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2361340.png)

![Morpholin-4-yl-[4-(2,4,6-trimethyl-benzenesulfonyl)-piperazin-1-yl]-methanone](/img/structure/B2361348.png)